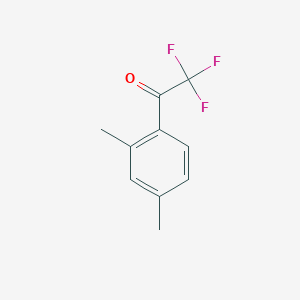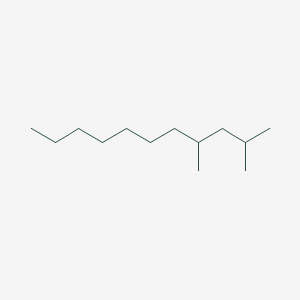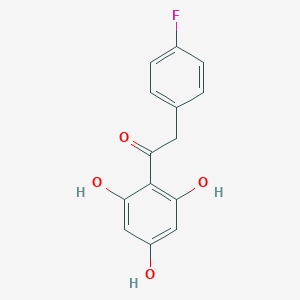
Pyrazole, 5-methyl-3-(5-nitro-2-furyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrazole, 5-methyl-3-(5-nitro-2-furyl)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the pyrazole class of organic compounds and has a molecular formula of C8H7N3O3. In
Wirkmechanismus
The mechanism of action of pyrazole, 5-methyl-3-(5-nitro-2-furyl)- is not fully understood. However, it has been proposed that this compound exerts its biological activities through the inhibition of various enzymes and signaling pathways. For instance, it has been found to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Pyrazole, 5-methyl-3-(5-nitro-2-furyl)- has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects
Pyrazole, 5-methyl-3-(5-nitro-2-furyl)- has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound exhibits antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. It has also been found to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Pyrazole, 5-methyl-3-(5-nitro-2-furyl)- has been found to exhibit anti-inflammatory activity by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
Pyrazole, 5-methyl-3-(5-nitro-2-furyl)- has several advantages for lab experiments. It is a stable compound that can be synthesized in high purity and yield. It has also been found to exhibit a broad range of biological activities, making it a versatile compound for various applications. However, one of the limitations of pyrazole, 5-methyl-3-(5-nitro-2-furyl)- is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of pyrazole, 5-methyl-3-(5-nitro-2-furyl)-. One of the areas of interest is the development of novel drug candidates based on this compound for the treatment of various diseases. Further studies are needed to elucidate the mechanism of action of pyrazole, 5-methyl-3-(5-nitro-2-furyl)- and to identify its molecular targets. In addition, the potential applications of this compound in the field of agriculture need to be explored further. Finally, studies are needed to evaluate the safety and toxicity of pyrazole, 5-methyl-3-(5-nitro-2-furyl)- in vivo to determine its potential for clinical use.
Conclusion
In conclusion, pyrazole, 5-methyl-3-(5-nitro-2-furyl)- is a versatile compound that has potential applications in various fields of scientific research. Its synthesis method has been optimized to yield high purity and high yield. Pyrazole, 5-methyl-3-(5-nitro-2-furyl)- has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and antitumor activities. Future studies are needed to explore the potential applications of this compound in the field of medicine and agriculture.
Synthesemethoden
The synthesis of pyrazole, 5-methyl-3-(5-nitro-2-furyl)- can be achieved through various methods, including the reaction of 5-nitro-2-furoic acid hydrazide with acetic anhydride and then with methyl iodide. Another synthesis method involves the reaction of 5-nitro-2-furoylhydrazine with ethyl acetoacetate in the presence of a catalyst. These methods have been optimized to yield high purity and high yield of pyrazole, 5-methyl-3-(5-nitro-2-furyl)-.
Wissenschaftliche Forschungsanwendungen
Pyrazole, 5-methyl-3-(5-nitro-2-furyl)- has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of this compound is in the field of medicinal chemistry, where it has been studied as a potential drug candidate for the treatment of various diseases. It has been found to exhibit anti-inflammatory, antioxidant, and antitumor activities. Pyrazole, 5-methyl-3-(5-nitro-2-furyl)- has also been studied for its potential applications in the field of agriculture, where it has been found to exhibit insecticidal and fungicidal activities.
Eigenschaften
CAS-Nummer |
16239-90-0 |
|---|---|
Produktname |
Pyrazole, 5-methyl-3-(5-nitro-2-furyl)- |
Molekularformel |
C8H7N3O3 |
Molekulargewicht |
193.16 g/mol |
IUPAC-Name |
5-methyl-3-(5-nitrofuran-2-yl)-1H-pyrazole |
InChI |
InChI=1S/C8H7N3O3/c1-5-4-6(10-9-5)7-2-3-8(14-7)11(12)13/h2-4H,1H3,(H,9,10) |
InChI-Schlüssel |
KABMWDLFVZLTKU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1)C2=CC=C(O2)[N+](=O)[O-] |
Kanonische SMILES |
CC1=CC(=NN1)C2=CC=C(O2)[N+](=O)[O-] |
Andere CAS-Nummern |
5052-75-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



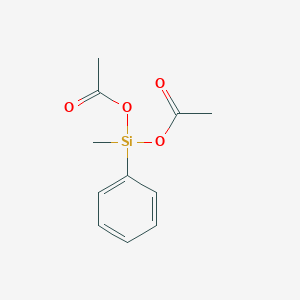

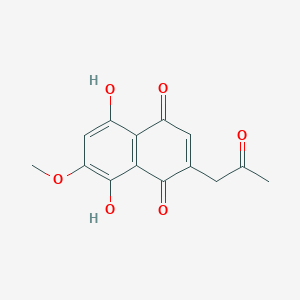



![Benzyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B102143.png)

